Cas no 1935392-02-1 (3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro-)
![3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- structure](https://ja.kuujia.com/scimg/cas/1935392-02-1x500.png)
3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- 化学的及び物理的性質
名前と識別子
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- 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro-
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- インチ: 1S/C7H12N2O/c10-7-4-9-6-1-2-8-3-5(6)7/h5-6,8-9H,1-4H2
- InChIKey: ZWPFFBFDJCYVHE-UHFFFAOYSA-N
- ほほえんだ: C1NCCC2NCC(=O)C12
3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD438943-1g |
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one |
1935392-02-1 | 97% | 1g |
¥3402.0 | 2023-03-12 | |
Chemenu | CM513072-1g |
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one |
1935392-02-1 | 97% | 1g |
$485 | 2023-03-10 |
3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro-に関する追加情報
Introduction to 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- (CAS No. 1935392-02-1)
3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro-, identified by the Chemical Abstracts Service Number (CAS No.) 1935392-02-1, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its versatility in drug design. The presence of an octahydro substituent suggests a highly substituted and potentially rigid structure, which may contribute to its stability and binding affinity in biological systems.
The 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- scaffold has been extensively studied for its pharmacological properties, particularly in the development of small-molecule inhibitors targeting various therapeutic pathways. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel derivatives with enhanced efficacy and reduced toxicity. The compound's ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for further investigation.
In the context of modern drug discovery, 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- (CAS No. 1935392-02-1) has been explored for its potential in treating a range of diseases, including cancer, inflammation, and neurological disorders. The pyrrolopyridine core is known to exhibit inhibitory activity against several key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to modulate the activity of Janus kinases (JAKs), which are critical in signal transduction pathways associated with immune responses and cell growth.
One of the most compelling aspects of 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- is its structural flexibility, which allows for the synthesis of a diverse library of analogs. Medicinal chemists have leveraged this property to develop compounds with improved pharmacokinetic profiles and target specificity. The octahydro group contributes to the molecule's overall stability, making it less susceptible to metabolic degradation. This characteristic is particularly advantageous in drug development, as it enhances bioavailability and prolongs the compound's therapeutic effect.
Recent research has also highlighted the potential of 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- in addressing emerging therapeutic challenges. For example, studies have shown that derivatives of this compound can exhibit potent antiviral activity by inhibiting viral proteases and polymerases. This finding is particularly relevant in the context of rapidly evolving viral pathogens that pose significant public health threats. The ability of 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- to interact with viral targets underscores its versatility as a pharmacological scaffold.
The synthesis of 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- (CAS No. 1935392-02-1) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly used in its preparation. These methods not only enhance efficiency but also minimize unwanted byproducts.
In conclusion, 3H-Pyrrolo[3,2-c]pyridin-3-one, octahydro- represents a significant advancement in medicinal chemistry due to its unique structural properties and broad spectrum of biological activities. Its potential applications in treating various diseases make it a valuable compound for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping the future of healthcare.
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